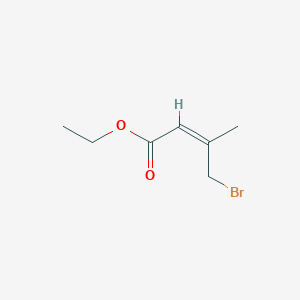

ethyl (Z)-4-bromo-3-methylbut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ethyl (Z)-4-bromo-3-methylbut-2-enoate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of butenoic acid, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-4-bromo-3-methylbut-2-enoate typically involves the bromination of 3-methyl-2-butenoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.

化学反応の分析

Types of Reactions

ethyl (Z)-4-bromo-3-methylbut-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced to form the corresponding butenoic acid derivative.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Substitution: Ethyl 4-hydroxy-3-methyl-2-butenoate.

Reduction: Ethyl 3-methyl-2-butenoate.

Oxidation: Ethyl 4-bromo-3-methyl-2-butenoic acid.

科学的研究の応用

Organic Synthesis

Ethyl (Z)-4-bromo-3-methylbut-2-enoate is primarily utilized in organic synthesis due to its reactivity, particularly in forming carbon-carbon bonds. It acts as a valuable building block for synthesizing various complex organic molecules. Its utility in palladium-catalyzed coupling reactions enables the formation of new carbon-carbon bonds, making it essential for constructing intricate molecular architectures.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities. Its ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, leading to potential therapeutic applications. Research has indicated that derivatives of this compound may possess anti-leishmanial properties, highlighting its significance in drug development .

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its reactivity facilitates various transformations in organic chemistry, making it suitable for industrial applications where specific chemical functionalities are required.

Case Studies

-

Synthesis of Anti-Leishmanial Compounds :

A study focused on synthesizing uniflorol analogues demonstrated that variations involving this compound led to compounds with promising anti-leishmanial activities. This highlights the potential for developing new therapeutic agents using this compound as a precursor . -

Palladium-Catalyzed Reactions :

This compound has been utilized in palladium-catalyzed coupling reactions to synthesize complex organic molecules efficiently. These reactions showcase its importance as an intermediate in organic synthesis.

作用機序

The mechanism of action of ethyl (Z)-4-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom in the compound is highly reactive, making it a good candidate for nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

類似化合物との比較

Similar Compounds

(Z)-Ethyl 4-bromo-3-methyl-2-butenoate: The cis isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

Methyl 4-bromo-3-methyl-2-butenoate: Similar structure but with a methyl ester group instead of an ethyl ester group

Uniqueness

ethyl (Z)-4-bromo-3-methylbut-2-enoate is unique due to its specific geometric configuration (E-isomer) and the presence of both bromine and ethyl ester groups. This combination of features makes it particularly useful in synthetic organic chemistry for the preparation of various derivatives and as a precursor in complex molecule synthesis.

生物活性

Ethyl (Z)-4-bromo-3-methylbut-2-enoate, with the chemical formula C7H11BrO2, is a compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- Molecular Weight : 207.065 g/mol

- CAS Number : 51371-55-2

- Molecular Structure : The compound features a bromine atom at the fourth position of a 3-methylbut-2-enoate backbone, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biomolecules, potentially leading to:

- Substitution Reactions : The bromine can be substituted by nucleophiles such as hydroxide ions, forming corresponding alcohols.

- Reduction Reactions : Under certain conditions, it can be reduced to yield butenoic acid derivatives.

- Oxidation Reactions : It can also be oxidized to form more complex carboxylic acid derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study explored its efficacy against various microbial strains, demonstrating significant inhibition of growth in certain bacteria and fungi. The compound's mechanism involves disrupting cellular processes in microbial cells, although specific pathways remain to be fully elucidated .

Potential Applications in Drug Development

This compound has been investigated as a potential precursor in the synthesis of bioactive compounds. For instance, it is utilized in the synthesis of derivatives that exhibit anti-inflammatory and anticancer properties. One notable application includes its role in synthesizing retinoid compounds, which are essential in treating retinal degenerations and other eye-related disorders .

Case Studies

-

Synthesis of Retinoids :

A method developed for synthesizing 9-cis-beta-carotene utilized this compound as a starting material. This compound facilitated the formation of retinoids that have shown promise in treating retinal diseases . -

Antimicrobial Efficacy :

In a comparative study assessing various brominated compounds, this compound demonstrated superior antimicrobial properties against specific strains of bacteria compared to non-brominated analogs. This highlights the significance of the bromine substituent in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (E)-4-bromo-3-methylbut-2-enoate | Geometric Isomer | Similar antimicrobial properties |

| Methyl 4-bromo-3-methylbut-2-enoate | Methyl Ester | Less potent than ethyl variant |

| Ethyl 4-hydroxy-3-methylbutenoate | Hydroxyl Derivative | Exhibits enhanced activity |

The comparison illustrates that while similar compounds exist, this compound holds unique advantages due to its specific structural features.

特性

IUPAC Name |

ethyl (Z)-4-bromo-3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-XQRVVYSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。